1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound It belongs to the class of indole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is then functionalized to introduce the desired substituents.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high yield and purity.
Catalysts and Reagents: Common reagents include chlorinating agents, oxidizing agents, and protecting groups to facilitate the selective introduction of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up Synthesis: The synthetic route is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon or platinum oxide are used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways: It may modulate various signaling pathways, leading to changes in cellular processes and functions.
Binding Interactions: The compound binds to its targets through specific interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: can be compared with other indole derivatives, such as:
Uniqueness
Structural Features: The presence of the 3-chlorobenzyl and 4-methoxyphenyl groups imparts unique chemical and biological properties to the compound.
Biological Activity: The specific substituents on the indole core may enhance its biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H20ClNO4 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H20ClNO4/c1-30-19-11-9-17(10-12-19)22(27)14-24(29)20-7-2-3-8-21(20)26(23(24)28)15-16-5-4-6-18(25)13-16/h2-13,29H,14-15H2,1H3 |
InChI Key |
DVAQCRZVIFGVRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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